3-(3-(Cyclohexyloxy)phenyl)propan-1-ol
Overview
Description
3-(3-(Cyclohexyloxy)phenyl)propan-1-ol is an organic compound with the molecular formula C15H22O2. It is characterized by a cyclohexyloxy group attached to a phenyl ring, which is further connected to a propanol chain. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Cyclohexyloxy)phenyl)propan-1-ol typically involves the reaction of 3-(Cyclohexyloxy)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. One common method is the reduction of the aldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Cyclohexyloxy)phenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: 3-(3-(Cyclohexyloxy)phenyl)propanal or 3-(3-(Cyclohexyloxy)phenyl)propanoic acid.
Reduction: 3-(3-(Cyclohexyloxy)phenyl)propane.
Substitution: 3-(3-(Cyclohexyloxy)-4-nitrophenyl)propan-1-ol or 3-(3-(Cyclohexyloxy)-4-bromophenyl)propan-1-ol.
Scientific Research Applications
3-(3-(Cyclohexyloxy)phenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 3-(3-(Cyclohexyloxy)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB .
Comparison with Similar Compounds
Similar Compounds
3-(4-(Cyclohexyloxy)phenyl)propan-1-ol: Similar structure but with the cyclohexyloxy group at the para position.
3-Cyclohexyl-1-propanol: Lacks the phenyl ring and cyclohexyloxy group.
3-(3-(Cyclohexyloxy)phenyl)propanoic acid: Contains a carboxylic acid group instead of an alcohol group.
Uniqueness
3-(3-(Cyclohexyloxy)phenyl)propan-1-ol is unique due to the presence of both a cyclohexyloxy group and a phenyl ring, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
3-(3-cyclohexyloxyphenyl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h4,6,10,12,14,16H,1-3,5,7-9,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRABBQXLSUWFFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=C2)CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302679 | |
Record name | 3-(Cyclohexyloxy)benzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1383152-72-4 | |
Record name | 3-(Cyclohexyloxy)benzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1383152-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Cyclohexyloxy)benzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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